

Introduction: Unveiling the Potential of a Privileged Scaffold

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Compound of Interest

Compound Name: 3-Bromo-1H-indazol-4-amine

Cat. No.: B152522

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In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.^[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, **3-Bromo-1H-indazol-4-amine** has emerged as a particularly versatile and powerful building block.

This guide provides an in-depth technical exploration of **3-Bromo-1H-indazol-4-amine**, moving beyond simple reaction schemes to explain the underlying principles and strategic considerations for its use. We will delve into its fundamental properties, core reactivity, and its pivotal role in the synthesis of complex molecules, particularly kinase inhibitors. The protocols and insights presented herein are designed to empower researchers to effectively harness the synthetic potential of this valuable intermediate.

Section 1: Core Properties and Safe Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful and safe application in any synthetic campaign.

Physicochemical Data

The key properties of **3-Bromo-1H-indazol-4-amine** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	885521-25-5	[2]
Molecular Formula	C ₇ H ₆ BrN ₃	[2][3]
Molecular Weight	212.05 g/mol	[2]
Appearance	Off-white to brown or gray crystalline powder	[4]
Solubility	Slightly soluble in common organic solvents	[4]
MDL Number	MFCD07781575	[2]

Safety, Handling, and Storage

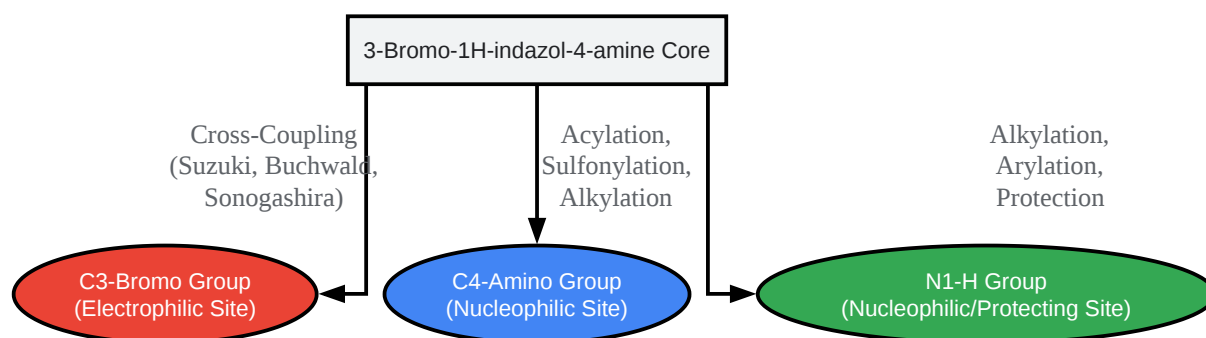
As with any halogenated aromatic amine, proper safety protocols are essential when handling **3-Bromo-1H-indazol-4-amine**.

- Hazard Identification: This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]
- Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]
- Handling Precautions: Avoid breathing dust, fumes, or vapors.[4][5] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[7]
- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5]

- In Case of Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[5]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [4][5]

Section 2: The Synthetic Utility: A Tale of Two Handles

The synthetic power of **3-Bromo-1H-indazol-4-amine** lies in its bifunctional nature. The bromine atom at the C3 position and the amine group at the C4 position serve as orthogonal synthetic "handles," allowing for sequential and regioselective elaboration of the indazole core.



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Caption: Orthogonal reactive sites on the **3-Bromo-1H-indazol-4-amine** scaffold.

Reactions at the C3-Bromo Position: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The electron-deficient nature of the pyrazole ring makes the C3-bromo substituent an ideal substrate for palladium-catalyzed cross-coupling reactions. This is the most common and powerful strategy for derivatizing this building block.

The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups at the C3 position. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with N-H free indazoles which can sometimes inhibit catalyst activity.[8]

Causality Behind Experimental Choices:

- **Catalyst System:** A palladium(0) source is required. While $\text{Pd}(\text{PPh}_3)_4$ can be used, modern systems often employ a Pd(II) precatalyst (like $\text{Pd}(\text{OAc})_2$) with a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[9]
- **Base:** An inorganic base like K_2CO_3 , Cs_2CO_3 , or K_3PO_4 is necessary to activate the boronic acid and facilitate the transmetalation step.[9][10] Cesium carbonate is often more effective due to its higher solubility in organic solvents.
- **Solvent:** A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[9]
- **Temperature:** Reactions are often heated, frequently using microwave irradiation to shorten reaction times and improve yields.[9]

Detailed Protocol: Suzuki-Miyaura Coupling



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

- **Reagent Charging:** In a microwave reaction vial equipped with a magnetic stir bar, combine **3-Bromo-1H-indazol-4-amine** (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K_3PO_4 , 2.5 eq), palladium(II) acetate ($Pd(OAc)_2$, 0.05 eq), and RuPhos (0.10 eq).
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- **Inerting:** Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.
- **Reaction:** Place the vial in a microwave reactor and heat to 120-140°C for 30-60 minutes, or heat conventionally at 100°C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
- **Purification:** Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the 3-aryl-1H-indazol-4-amine product.

The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines to the C3 position, forming a C-N bond where classical S_NAr reactions would fail.[\[11\]](#)
[\[12\]](#)

Causality Behind Experimental Choices:

- **Catalyst System:** This reaction is highly dependent on the ligand used. Sterically hindered, electron-rich phosphine ligands (e.g., tBuDavePhos) or N-heterocyclic carbenes (NHCs) are essential for promoting the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.[\[11\]](#)[\[13\]](#)[\[14\]](#)
- **Base:** A strong, non-nucleophilic base is required. Sodium tert-butoxide ($NaOtBu$) is the most common choice. It is strong enough to deprotonate the amine nucleophile (or the N-H of the intermediate palladium complex) without competing in the reaction.[\[11\]](#)
- **Solvent:** Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used to prevent quenching of the strong base and interference with the catalyst.[\[12\]](#)[\[15\]](#)

Detailed Protocol: Buchwald-Hartwig Amination

- **Setup:** In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 eq) and the phosphine ligand (e.g., tBuDavePhos, 0.08 eq).
- **Reagent Addition:** Add **3-Bromo-1H-indazol-4-amine** (1.0 eq) and sodium tert-butoxide (NaOtBu , 1.4 eq).
- **Solvent and Nucleophile:** Add anhydrous toluene, followed by the amine coupling partner (1.2 eq).
- **Reaction:** Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
- **Workup:** After completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH_4Cl).
- **Purification:** Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by flash column chromatography.

Reactions at the C4-Amino Group: The Nucleophilic Center

The primary amine at the C4 position is a versatile nucleophile, readily participating in acylation, sulfonylation, and other reactions to build complexity.

- **Amide Bond Formation:** The C4-amine can be coupled with carboxylic acids (using standard coupling reagents like HATU or EDCI) or reacted directly with acid chlorides or anhydrides in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to form amides.
- **Sulfonylation:** Reaction with sulfonyl chlorides in the presence of a base like pyridine or triethylamine yields the corresponding sulfonamides. This is a common modification in medicinal chemistry to modulate physicochemical properties.^{[10][16]}

Section 3: Application in Drug Discovery - The Kinase Inhibitor Paradigm

The 1H-indazole scaffold is a superb "hinge-binder" for ATP-competitive kinase inhibitors. The N1-H acts as a hydrogen bond donor and the N2 nitrogen acts as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site.

3-Bromo-1H-indazol-4-amine is a foundational building block for many such inhibitors. The synthetic strategy typically involves:

- C3-Arylation: A Suzuki coupling installs a substituted aryl group at the C3 position, which often extends into a hydrophobic pocket of the kinase active site.
- C4-Derivatization: The C4-amino group is functionalized, often with an amide or sulfonamide that projects towards the solvent-exposed region, providing a handle for tuning solubility and cell permeability.

This strategy has been successfully applied in the development of inhibitors for kinases such as Polo-like kinase 4 (PLK4) and Akt.[\[16\]](#)[\[17\]](#)

Caption: General pharmacophore model for an indazole-based kinase inhibitor.

Conclusion

3-Bromo-1H-indazol-4-amine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined and orthogonal reactive sites—the C3-bromo group for cross-coupling and the C4-amino group for nucleophilic additions—provide a reliable and flexible platform for constructing complex molecular architectures. As demonstrated by its widespread use in the synthesis of kinase inhibitors and other biologically active molecules, a deep understanding of its reactivity and handling is a significant asset for any researcher in the fields of organic synthesis and drug discovery.

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